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Introduction
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4),

is a lipid-sensing receptor that plays a crucial role in metabolic and inflammatory processes.[1]

[2] Activated by long-chain fatty acids, GPR120 has emerged as a promising therapeutic target

for conditions such as type 2 diabetes, obesity, and chronic inflammatory diseases.[1][2][3] The

development of potent and selective GPR120 agonists is a key focus in drug discovery.

Radioligand binding assays are the gold standard for quantifying the interaction between a

ligand and a receptor, providing essential data on affinity (Kᵢ), receptor density (Bₘₐₓ), and the

equilibrium dissociation constant (Kₑ).[4][5] This document provides a detailed protocol for a

competitive radioligand binding assay to determine the binding affinity of a test compound,

such as "GPR120 Agonist 1," for the GPR120 receptor.

GPR120 Signaling Pathways
Upon agonist binding, GPR120 can initiate multiple downstream signaling cascades. It primarily

couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn

mobilizes intracellular calcium and activates protein kinase C (PKC).[6][7] Additionally, GPR120

can signal through a G protein-independent pathway by recruiting β-arrestin-2.[6][8] This

interaction is crucial for the anti-inflammatory effects of GPR120, as the GPR120/β-arrestin-2

complex can inhibit pro-inflammatory signaling pathways like NF-κB.[1][6]
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Caption: GPR120 Signaling Pathways.

Quantitative Data Summary
The following table summarizes representative activity data for known GPR120 agonists. The

protocol provided below is designed to determine the inhibitory constant (Kᵢ) of a test

compound like "GPR120 Agonist 1" by measuring its ability to displace a radiolabeled ligand.
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Compound Assay Type Species Cell Line
Potency
(EC₅₀/pEC₅₀
)

Reference

TUG-891 Calcium Flux Human CHO 43.7 nM [9]

TUG-891 Calcium Flux Human HEK293 pEC₅₀ = 7.36

TUG-891 Calcium Flux Mouse HEK293 pEC₅₀ = 7.77

GPR120

Agonist 1
Calcium Flux Human HEK293 42 nM [9]

GPR120

Agonist 1
Calcium Flux Mouse HEK293 77 nM [9]

Note: EC₅₀ values are from functional assays (calcium flux) and represent the concentration for

50% of maximal response. The radioligand binding assay will yield an IC₅₀, which can be

converted to a Kᵢ value.

Experimental Protocol: GPR120 Competitive
Radioligand Binding Assay
This protocol details a competitive binding assay to determine the binding affinity (Kᵢ) of a test

compound for the GPR120 receptor using a radiolabeled agonist.

Materials and Reagents
Cells: HEK293 or CHO cells stably expressing human GPR120.

Radioligand: [³H]-TUG-891 (or another suitable high-affinity tritiated GPR120 agonist).

Non-specific Binding Control: Unlabeled TUG-891 or another potent GPR120 agonist.

Test Compound: "GPR120 Agonist 1" or other compounds of interest.

Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and

protease inhibitor cocktail.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.researchgate.net/publication/301690547_A_cell_based_model_for_GPR120_ligand_screening
https://www.researchgate.net/publication/301690547_A_cell_based_model_for_GPR120_ligand_screening
https://www.researchgate.net/publication/301690547_A_cell_based_model_for_GPR120_ligand_screening
https://www.benchchem.com/product/b3028133?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

Equipment and Consumables:

96-well plates

Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

Cell harvester

Scintillation vials and scintillation cocktail

Liquid scintillation counter

Homogenizer

High-speed centrifuge

Experimental Workflow
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Caption: Experimental Workflow for Radioligand Binding Assay.
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Step-by-Step Protocol
1. Membrane Preparation

Culture HEK293 or CHO cells stably expressing GPR120 to ~90% confluency.

Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize.

Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

Discard the supernatant, resuspend the pellet in fresh Membrane Preparation Buffer, and

repeat the centrifugation.

Resuspend the final membrane pellet in Assay Buffer.

Determine the protein concentration using a BCA or Bradford assay.

Aliquot and store the membranes at -80°C until use.

2. Competitive Binding Assay

On the day of the assay, thaw the membrane aliquots on ice. Dilute the membranes in Assay

Buffer to the desired concentration (empirically determined, e.g., 20-50 µg protein/well).

Prepare serial dilutions of the test compound ("GPR120 Agonist 1") in Assay Buffer.

In a 96-well plate, set up the following reactions in triplicate:

Total Binding: 50 µL of [³H]-TUG-891 + 50 µL of Assay Buffer + 100 µL of diluted

membranes.

Non-specific Binding (NSB): 50 µL of [³H]-TUG-891 + 50 µL of unlabeled TUG-891 (10 µM

final concentration) + 100 µL of diluted membranes.

Competitive Binding: 50 µL of [³H]-TUG-891 + 50 µL of serially diluted test compound +

100 µL of diluted membranes. (Note: The concentration of [³H]-TUG-891 should be close

to its Kₑ value, typically 0.5-5 nM).
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Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach

equilibrium.

3. Filtration and Quantification

Terminate the binding reaction by rapid filtration through the PEI-presoaked glass fiber filters

using a cell harvester.

Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

Place the filters into scintillation vials.

Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate for at least 4

hours or overnight.

Quantify the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

4. Data Analysis

Calculate Specific Binding:

Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

Generate Competition Curve:

Plot the specific binding (as a percentage of the binding in the absence of competitor)

against the logarithm of the test compound concentration.

Determine IC₅₀:

Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a sigmoidal

dose-response curve and determine the IC₅₀ value (the concentration of the test

compound that inhibits 50% of specific binding).

Calculate Kᵢ:

Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ

= IC₅₀ / (1 + [L]/Kₑ) Where:
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[L] is the concentration of the radioligand used in the assay.

Kₑ is the equilibrium dissociation constant of the radioligand for the receptor (must be

determined separately via a saturation binding experiment).

By following this protocol, researchers can accurately determine the binding affinity of novel

agonists for the GPR120 receptor, a critical step in the characterization and development of

new therapeutics for metabolic and inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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